molecular formula C12H14N2O5 B103884 (Carbobenzoxy)glycylglycine CAS No. 2566-19-0

(Carbobenzoxy)glycylglycine

Cat. No. B103884
CAS RN: 2566-19-0
M. Wt: 266.25 g/mol
InChI Key: VFRCXEHNAFUTQC-UHFFFAOYSA-N
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Description

Carbobenzoxyglycylglycine is a derivative of the dipeptide glycylglycine, which has been modified by the addition of a carbobenzoxy protective group. This modification is commonly used in peptide synthesis to protect the amino group from unwanted reactions.

Synthesis Analysis

The synthesis of carbobenzoxyglycylglycine-related compounds has been explored in various studies. For instance, the synthesis of O-glycyl-N-(2, 3, 4-trihydroxybenzyl)-hydroxylamine dihydrobromide starting from carbobenzoxy-glycine has been described, highlighting the versatility of carbobenzoxy-glycine as a starting material for further chemical transformations . Additionally, the synthesis of peptides of L-serine using the carbobenzoxy method has been reported, which includes the synthesis of glycyl-L-serine among other serine peptides . Moreover, the synthesis of a heptapeptide fragment of the B-chain of insulin, which includes a carbobenzoxy-protected amino acid, demonstrates the utility of this protective group in complex peptide synthesis .

Molecular Structure Analysis

The molecular structure of carbobenzoxyglycylglycine derivatives has been studied using X-ray diffraction methods. For example, the structure of o-bromocarbobenzoxy-glycyl-l-prolyl-l-leucyl-glycyl-l-proline ethyl acetate monohydrate was established, revealing a folded conformation of the peptide chain, which is considered to be one of the specific and stable conformations in oligopeptides and protein structures .

Chemical Reactions Analysis

The chemical behavior of carbobenzoxyglycylglycine derivatives under various conditions has been investigated. The photochemical reaction between glycylglycine and triplet 4-carboxybenzophenone leads to the formation of an aminium cation radical that deprotonates to a neutral aminyl radical, demonstrating the reactivity of the amino group in the peptide .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbobenzoxyglycylglycine and its derivatives are influenced by the protective group and the peptide structure. The crystal and molecular structure analysis provides insights into the stability and conformation of these compounds, which can affect their reactivity and interaction with enzymes . The enzymatic digestion studies of carbobenzoxy-protected peptides, such as the heptapeptide ester derived from the B-chain of insulin, show that the protective group does not lead to racemization of amino acids, indicating the preservation of the peptide's chirality during synthesis .

Scientific Research Applications

Photochemical Reactions

The interaction between glycylglycine and triplet 4-carboxybenzophenone has been explored, highlighting a reaction mechanism involving electron transfer from the amino group of the peptide. This leads to the formation of an aminium cation radical, which subsequently deprotonates to form a neutral aminyl radical. The kinetics of this process have been studied, providing valuable insights into the photochemical behavior of peptides (Morozova & Yurkovskaya, 2008).

Microbial Deprotection of Amino Acids

Research has delved into the microbial deprotection of N-carbobenzoxy-l-amino acids and related compounds. This study utilized soil microorganisms capable of using these compounds as a sole nitrogen source, focusing on the enzymatic cleavage activity and optimizing conditions for quantitative enantioselective deprotection. This process holds potential for the preparation of various synthetic amino compounds (Maurs, Acher, & Azerad, 2012).

Future Directions

Peptides like (Carbobenzoxy)glycylglycine have shown wide applications in medicine and biotechnology and have risen in prominence as potential drugs of the future .

properties

IUPAC Name

2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-10(13-7-11(16)17)6-14-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRCXEHNAFUTQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180356
Record name Carbobenzoxyglycylglycine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(((Benzyloxy)carbonyl)amino)acetamido)acetic acid

CAS RN

2566-19-0
Record name Carbobenzoxyglycylglycine
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Record name 2566-19-0
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Record name Carbobenzoxyglycylglycine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[Phenylmethoxy)carbonyl]glycyl]-glycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
SH Chiou - The Journal of Biochemistry, 1983 - academic.oup.com
… Chemicals—Diglycyl-L-histidine (12) was synthesized by coupling carbobenzoxy-glycylglycine and histidine benzylester disulfonate in a mixed anhydride reaction, involving isobutyl …
Number of citations: 214 academic.oup.com
D Theodoropoulos, J Gazopoulos - The Journal of Organic …, 1962 - ACS Publications
… The same was experienced with the synthesis of carbobenzoxy· glycylglycine benzyl ester by this method. (20) Calculated on basis of ester used. …
Number of citations: 26 pubs.acs.org
K Kopple, R Renick - The Journal of Organic Chemistry, 1958 - ACS Publications
The decarbobenzoxylated product is, in fact, re-covered unchanged after storage in basic solution and reconversion to its hydrobromide, and is therefore linear diglycylglycine ester …
Number of citations: 23 pubs.acs.org
O Yamauchi, Y Nakao, A Nakahara - Bulletin of the Chemical Society of …, 1973 - journal.csj.jp
The structure-stability relationship between the copper(II) complexes of several dipeptide amides consisting of glycine and/or β-alanine has been investigated by potentiometric titration. …
Number of citations: 9 www.journal.csj.jp
B Marinier, YC Kim, JM Navarre - Canadian Journal of …, 1973 - cdnsciencepub.com
… A relatively more thorough study was done on the removal of the trichloroethyl protecting group from carbobenzoxy-glycylglycine trichloroethyl ester. The reaction carried out in 70% …
Number of citations: 23 cdnsciencepub.com
EF Mellon, SR Hoover - Journal of the American Chemical Society, 1951 - ACS Publications
… cylglyeine, which is non-hygroscopic, carbobenzoxyglycylglycine, which forms a hydrate, and carbobenzoxytriglycine, which gives a sigmoidal absorption isotherm, show the variety of …
Number of citations: 32 pubs.acs.org
RG Hiskey - Journal of the American Chemical Society, 1963 - ACS Publications
Treatment of N-arylidene salts of-amino acids with phthaloylglycyl chloride has provided 65-85% yields of 2-aryl-3-phthaloylglycyl-4-alkyIoxazolidine-5-ones. These oxazolidine-5-ones …
Number of citations: 36 pubs.acs.org
J Gubernick - 1960 - search.proquest.com
… Glycylglycine benzyl ester hydrobromide : Carbobenzoxyglycylglycine benzyl ester (3.4g, GOO92 moles) was moistened with 5 ml of glacial acetic acid. There was added 12 ml of a 20# …
Number of citations: 0 search.proquest.com
B Sarkar, V Renugopalakrishnan, TPA Kruck… - Environmental Effects on …, 1976 - Springer
… The initial step involved the active ester method of coupling between carbobenzoxyglycylglycine p-nitrophenyl ester and L-histidine methyl ester in CHCl3 at room temperature. …
Number of citations: 1 link.springer.com
T Brockmann, HGIAP OCH, GA Phe, GG Gly… - AMINO ACIDS AND … - Wiley Online Library
… Secondly, we compared the molecular weights obtained by the method of depression of freezing point, and found them by comparison with carbobenzoxy-glycylglycine to correspond …
Number of citations: 0 onlinelibrary.wiley.com

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